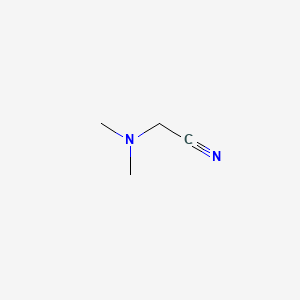

Dimethylaminoacetonitrile

Beschreibung

Academic Significance and Research Trajectory

Dimethylaminoacetonitrile, also known as N,N-Dimethylglycinonitrile, serves as a key building block in the synthesis of more complex molecules. sigmaaldrich.cn Its reactivity profile, characterized by the basicity of the amine and the nucleophilic and electrophilic potential of the nitrile group, allows for a wide range of chemical transformations. chemicalbook.comnoaa.gov The presence of these two functional groups in close proximity enables unique intramolecular reactions and the formation of diverse heterocyclic systems.

The research trajectory of this compound has evolved from its initial use as a simple chemical intermediate to its application in more sophisticated synthetic strategies. lookchem.com Early research focused on its fundamental reactions, such as its role in the synthesis of α-dimethylamino-β-oxonitriles. sigmaaldrich.cnsigmaaldrich.com More recent studies have explored its utility in multicomponent reactions and in the construction of complex molecular architectures. For instance, it has been employed in the synthesis of fused benzazepines, which are precursors to certain alkaloids. thieme-connect.com This involves the generation of an ylide from the corresponding N-cyanomethylammonium salt, which then undergoes a lookchem.comnih.gov-Stevens rearrangement. thieme-connect.com

Interdisciplinary Relevance within Chemical Sciences

The utility of this compound extends beyond traditional organic synthesis, finding applications in various sub-disciplines of chemistry. Its interdisciplinary relevance is a testament to its versatility as a chemical building block. lookchem.com

In medicinal chemistry , this compound is a valuable precursor for the synthesis of pharmaceutically active compounds. lookchem.comaccscience.com The nitrogen-containing structures that can be readily accessed from this starting material are common motifs in many drug molecules. Its role as an intermediate in the development of new therapeutic agents highlights its importance in this field. lookchem.com

The agrochemical industry also utilizes this compound as a starting material for the synthesis of various pesticides and crop protection agents. lookchem.com Its ability to be incorporated into a wide array of chemical structures makes it a key component in the development of new agrochemicals. lookchem.com

In materials science , derivatives of this compound are used in the synthesis of polymers and other advanced materials. upce.cz For example, it can be used as a nitrile source in the microwave-assisted synthesis of 2,4-diamino-1,3,5-triazines, which are important in materials chemistry. The properties of the resulting materials can be fine-tuned by modifying the structure of the this compound-derived components.

Furthermore, the compound has found a place in the flavor and fragrance industry , where it serves as a precursor for creating unique scents and flavors. lookchem.com The ability to form complex molecules with distinct olfactory properties makes it a valuable tool for chemists in this sector. lookchem.com

The following table provides a summary of the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C4H8N2 |

| Molecular Weight | 84.12 g/mol |

| Appearance | Clear, colorless liquid |

| Odor | Fish-like |

| Boiling Point | 137-138 °C |

| Flash Point | 36 °C (96.8 °F) |

| Density | 0.863 g/mL at 25 °C |

| Solubility in Water | Slightly soluble |

This data is compiled from multiple sources. sigmaaldrich.cnchemicalbook.comnih.govfishersci.com

Interactive Data Table:

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(dimethylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-6(2)4-3-5/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXBWEPPAAQASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Record name | 2-DIMETHYLAMINOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073241 | |

| Record name | Dimethylaminoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-dimethylaminoacetonitrile appears as a liquid with a fishlike odor. May be toxic by inhalation and skin absorption. Slightly soluble in water. Used to make other chemicals. | |

| Record name | 2-DIMETHYLAMINOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

926-64-7, 3976-11-2 | |

| Record name | 2-DIMETHYLAMINOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (Dimethylamino)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Dimethylamino)acetonitrile monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003976112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Dimethylamino)acetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethylaminoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylaminoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (dimethylamino)acetonitrile monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLAMINOACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU34F15N7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Dimethylaminoacetonitrile

Chemo- and Regioselective Preparations

The synthesis of α-aminonitriles like dimethylaminoacetonitrile requires precise control over chemical reactivity (chemoselectivity) and the site of bond formation (regioselectivity). The Strecker reaction, first reported in 1850, is a foundational and economical method for preparing racemic α-aminonitriles. nih.gov It is a three-component reaction that traditionally involves an aldehyde, ammonia (B1221849), and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed into an amino acid. masterorganicchemistry.comnih.gov

For this compound, a modified Strecker reaction is employed, typically starting with reactants that will yield the desired dimethylamino group. A one-pot, three-component synthesis can be achieved using an aldehyde, an amine, and a cyanide source. nih.gov For instance, the reaction can utilize formaldehyde, dimethylamine (B145610), and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org The reaction proceeds through the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by the cyanide nucleophile. masterorganicchemistry.com This process is highly chemo- and regioselective, as the cyanide ion preferentially adds to the electrophilic carbon of the imine intermediate. masterorganicchemistry.comorganic-chemistry.org

Recent advancements have focused on one-pot alkylative Strecker cyanations starting from formamides. researchgate.netdntb.gov.uajst.go.jp In one such method, readily available N,N-dimethylformamide can be used in a reaction with a Grignard reagent and trimethylsilyl cyanide (TMSCN). researchgate.net This approach provides numerous α-amino nitriles in good yields, ranging from 41–94% for various substrates. researchgate.netdntb.gov.ua The regioselective α-cyanation of unprotected cyclic amines has also been developed, highlighting the ongoing efforts to control selectivity in these syntheses. chemistryviews.org

Catalytic Approaches in this compound Synthesis

Catalysis is central to modern organic synthesis, offering pathways to enhanced efficiency, selectivity, and milder reaction conditions. Various catalytic systems have been developed for the synthesis of α-aminonitriles, including those based on transition metals and organocatalysts. mdpi.com

Ruthenium(III) chloride has been shown to effectively catalyze the oxidative cyanation of tertiary amines using sodium cyanide and molecular oxygen, providing a clean and environmentally favorable process. organic-chemistry.org Copper-catalyzed systems are also prominent. For example, a combination of a copper source like CuBr2 with N,N,N′,N′-tetramethylethylenediamine (TMEDA) can facilitate the cyanation of secondary amines using copper(I) cyanide as the nitrile source. nih.gov In some cases, copper(I) iodide has been used as a catalyst in a one-pot reaction to produce α-aminonitrile derivatives with yields up to 74%.

Palladium catalysts are also effective. A palladium Lewis acid catalyst can enable the three-component Strecker reaction to proceed at room temperature in good yields. organic-chemistry.org Indium powder has emerged as a highly efficient catalyst for the one-pot, three-component synthesis of α-aminonitriles in water, accommodating a wide range of aldehydes and amines with excellent yields (79-98%). nih.gov

Another approach involves the photocatalytic degradation of unsymmetrical dimethylhydrazine (UDMH), which can produce this compound through H-abstraction, isomerization, and free radical reactions of dimethylamine radicals. rsc.orgscispace.com This method often employs catalysts like TiO2/SBA-15. rsc.orgscispace.com A novel plasma-triggered coupling of methanol (B129727) and ammonia has also been reported to directly synthesize this compound. pku.edu.cn

Table 1: Comparison of Catalytic Systems for α-Aminonitrile Synthesis

| Catalyst System | Reactants | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Indium Powder (10 mol%) | Aldehydes, Amines, TMSCN | Water, Room Temperature, 30 min - 1.5 hr | 79-98% | nih.gov |

| Montmorillonite (B579905) KSF Clay | Aldehydes, Amines, TMSCN | Dichloromethane, Room Temperature | 85-94% | organic-chemistry.org |

| Copper(I) Iodide (5 mol%) | 4-chlorophenylacetonitrile, Dimethylamine HCl | Acetonitrile (B52724), Reflux (82°C), 12 hours | 74% | |

| RuCl₃ | Tertiary Amines, NaCN | Molecular Oxygen, 60°C | Excellent | organic-chemistry.org |

| Sulfated Polyborate | Aldehydes/Ketones, Amines, TMSCN | Solvent-free, Room Temperature | Up to 99% | mdpi.com |

Principles of Green Chemistry in this compound Production

Green chemistry aims to design chemical processes that minimize or eliminate hazardous substances, reduce waste, and lower energy consumption. pharmafeatures.com For the synthesis of this compound and related compounds, several green strategies have been implemented.

A primary focus is the reduction or elimination of volatile organic solvents (VOCs). ijrap.netdergipark.org.tr Solvent-free reactions have been developed, which not only reduce hazardous waste but also can lead to shorter reaction times and higher yields. pharmafeatures.comijrap.net For example, the synthesis of α-aminonitriles can be performed by grinding the reactants together (mechanochemistry) or by using microwave irradiation, often with a solid catalyst support like silica (B1680970) gel. pharmafeatures.comijrap.net One study reported a solvent-free synthesis of α-aminonitriles at room temperature using a sulfated polyborate catalyst, achieving yields up to 99%. mdpi.com Another solvent-free approach for α-aminonitriles from aldehydes and trimethylsilyl cyanide gives nearly quantitative yields. organic-chemistry.org

The use of water as a solvent is another key principle of green chemistry. nih.gov Indium powder has been shown to be an effective catalyst for Strecker reactions in aqueous media, offering an environmentally benign alternative to organic solvents. nih.gov Similarly, catalysts like montmorillonite KSF clay, a recyclable solid acid, can be used for the one-pot synthesis of α-aminonitriles under mild conditions, contributing to a more sustainable process. organic-chemistry.org

Atom economy, which maximizes the incorporation of starting materials into the final product, is another important consideration. chemrxiv.org One-pot, multi-component reactions like the Strecker synthesis are inherently more atom-economical as they reduce the number of separate steps and purification stages, thus minimizing waste. nih.govresearchgate.net The use of recyclable catalysts, such as cerium oxide or montmorillonite clay, further enhances the sustainability of the process. organic-chemistry.orggoogle.com

Industrial Synthesis and Process Optimization

The industrial-scale production of specialty chemicals like this compound requires robust, efficient, and cost-effective processes. Process optimization is crucial and involves refining reaction conditions, improving catalyst performance, and streamlining operations. windows.net

A key goal in industrial synthesis is to develop a synthetic route that minimizes the number of steps while maximizing yields. nih.govresearchgate.net For α-aminonitriles, one-pot procedures are highly favored as they reduce processing time, equipment usage, and waste generation compared to multi-step syntheses. researchgate.netdntb.gov.ua Optimization of reaction conditions such as temperature, pressure, solvent, and catalyst loading is critical to ensure high yield and purity of the final product. mdpi.com For example, in a catalyzed reaction, minimizing the catalyst loading to the lowest effective amount (e.g., to 0.01 mol%) can significantly reduce costs, especially if the catalyst contains a precious metal.

The transition from batch processing to continuous flow manufacturing is a significant trend in the chemical industry. Flow chemistry offers improved control over reaction parameters, enhanced safety for handling hazardous reagents like cyanides, better scalability, and higher throughput compared to traditional batch methods.

In the context of producing intermediates like this compound, industrial methods often rely on readily available and inexpensive raw materials. researchgate.net The selection of the cyanide source (e.g., KCN vs. TMSCN) and catalyst is based on a combination of cost, efficiency, and safety considerations. acs.org Post-reaction workup and purification are also optimized to be as simple as possible, often aiming for direct crystallization of the product to avoid costly chromatographic purification. The ability to recycle catalysts and solvents is another critical factor for making an industrial process economically viable and environmentally sustainable. organic-chemistry.orggoogle.com

Mechanistic Investigations of Dimethylaminoacetonitrile Reactivity

Nucleophilic and Electrophilic Reaction Pathways

The reactivity of dimethylaminoacetonitrile is characterized by the dual nature of its functional groups. The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it a nucleophilic center. This inherent basicity and nucleophilicity allow it to participate in acid-base reactions and react with various electrophiles lookchem.com.

However, the most significant nucleophilic character arises from the carbanion generated upon deprotonation of the α-carbon. The presence of the adjacent nitrile group acidifies the α-proton, facilitating the formation of a resonance-stabilized carbanion under basic conditions. This carbanion is a potent nucleophile that readily engages in reactions with a wide range of electrophiles. A prominent example is the alkylation of the DMAA-derived carbanion, which proceeds in high yield with electrophiles like alkyl halides researchgate.net. For instance, the reaction of the lithiated carbanion of this compound with 5-iodo-1-(trimethylsilyl)-1-pentene results in a high yield of the corresponding alkylated product researchgate.netresearchgate.net.

While the nitrogen atom provides nucleophilicity, the nitrile group introduces electrophilic character. The carbon atom of the nitrile (C≡N) is electrophilic and can be attacked by nucleophiles. However, in many reaction manifolds, the reactivity is dominated by the chemistry of the α-carbanion. Reactions involving nucleophilic addition to the nitrile are less common but can be achieved, often leading to the formation of imines or, upon subsequent hydrolysis, ketones. Nitriles can be hydrolyzed in both acidic and basic aqueous solutions to form carboxylic acids or their salts lookchem.com.

The interplay between these nucleophilic and electrophilic sites allows DMAA to be a versatile building block in organic synthesis.

Radical and Carbanion Mediated Transformations

The stabilization of intermediates is a key feature of this compound's reactivity, particularly concerning carbanions and radicals.

Carbanion Mediated Transformations: As previously mentioned, the α-proton of DMAA is acidic enough to be removed by a strong base, such as lithium diisopropylamide (LDA) or an organolithium reagent, to form a stabilized carbanion uomosul.edu.iqasccollegekolhar.in. This stability is attributed to the electron-withdrawing effect of the adjacent cyano group. This carbanion is a cornerstone of DMAA's synthetic utility, acting as a nucleophile in various carbon-carbon bond-forming reactions asccollegekolhar.in.

Key reactions involving the DMAA carbanion include:

Alkylation: Reaction with alkyl halides to introduce alkyl chains at the α-position researchgate.netpsu.edu.

Aldol-type reactions: Addition to carbonyl compounds (aldehydes and ketones) to form β-hydroxy-α-aminonitriles researchgate.net.

The formation of the carbanion is often the rate-determining step in these transformations publish.csiro.au. Studies on elimination reactions involving related substrates in this compound buffers point towards an E1cB (Elimination Unimolecular conjugate Base) mechanism, where the reaction proceeds through a stable carbanion intermediate publish.csiro.auresearchgate.net.

| Electrophile | Product Type | Reference |

| Alkyl Halides | α-Alkylated Aminonitrile | researchgate.net |

| Aldehydes/Ketones | β-Hydroxy Aminonitrile | researchgate.net |

| Epoxides | γ-Hydroxy Aminonitrile | - |

Radical Mediated Transformations: The α-position of this compound can also support a radical intermediate. The cyano(dimethylamino)methyl radical is stabilized by a synergistic effect between the electron-withdrawing α-cyano group and the electron-donating α-amino group (a captodative effect) lookchem.com.

These radicals can be generated under thermal or photochemical conditions. For example, the thermolysis of compounds that can fragment to produce the cyano(dimethylamino)methyl radical has been studied to determine its stabilization energy lookchem.com. Flash vacuum pyrolysis of 3-dimethylaminomethylindole at high temperatures (820°C) notably produces this compound as one of the major products, suggesting fragmentation pathways that involve radical intermediates publish.csiro.au. Photochemical reactions, often initiated by the absorption of light, can lead to the formation of radical species that undergo subsequent transformations like dimerization or addition reactions nih.govfrontiersin.org. While specific photochemical studies on DMAA are not extensively detailed in the provided context, the principles of photochemistry suggest that irradiation could lead to homolytic cleavage or energy transfer processes, initiating radical-based reactions msu.edu.

Stereochemical Aspects and Selectivity Studies

When new chiral centers are formed during the reaction of this compound derivatives, controlling the stereochemical outcome is of significant interest. This is particularly relevant in the alkylation of chiral systems derived from DMAA.

In one study, a chiral oxazoline (B21484) derived from (dimethylamino)acetonitrile and (R)-phenylglycinol was subjected to alkylation reactions psu.edu. The deprotonation with a strong base followed by the addition of an alkyl halide led to the formation of the alkylated product. Key findings from these selectivity studies include:

Influence of Protecting Groups: When the amino group was a simple tertiary amine, alkylation at the α-carbon occurred efficiently but without any significant stereochemical induction psu.edu. However, when the nitrogen was protected as a tertiary carbamate (B1207046) (e.g., Boc-protected), alkylation proceeded with a moderate yield but a notable diastereomeric excess.

Enolate Geometry: The observed stereochemical control was rationalized by the preferential formation of an E-enolate during the deprotonation step. This preference is believed to arise from the prior complexation of the carbamate's carbonyl group to the lithium base, directing the deprotonation psu.edu.

The regioselectivity of these reactions is also a critical factor. For unsaturated α-aminonitriles, the deprotonated anion is ambident and can react with electrophiles at either the α- or γ-position. The outcome often depends on the nature of the electrophile and the specific reaction conditions.

Kinetic and Solvent Effects on Reaction Dynamics

The rate and mechanism of reactions involving this compound are sensitive to experimental conditions, especially the choice of solvent and the presence of buffers.

Kinetic Studies: Kinetic investigations of related elimination reactions have provided insight into the mechanism of carbanion formation from precursors in the presence of DMAA as a buffer. The observation of buffer saturation in these studies is strong evidence for a stepwise E1cB mechanism, where the deprotonation step to form the carbanion is rate-determining publish.csiro.auresearchgate.net. The rate of the reaction becomes independent of the base concentration at high buffer concentrations, indicating that the initial proton transfer is rapid and reversible, followed by a slower, rate-limiting step publish.csiro.au.

Solvent Effects: The solvent plays a crucial role in influencing reaction dynamics. The polarity of the solvent can affect the stability of charged intermediates and transition states.

Rate Acceleration: In reactions proceeding through ionic intermediates, such as the formation of the DMAA carbanion, polar aprotic solvents can often increase the reaction rate by solvating the cation (e.g., Li⁺) and creating a more reactive, "naked" anion.

Stereochemical Control: The choice of solvent can also impact selectivity. For instance, while polar aprotic solvents might accelerate a reaction, they can sometimes lead to a reduction in stereochemical control by favoring dissociation of ion pairs that might otherwise direct the stereochemical course of the reaction.

Mechanism Influence: Computational studies, often employing solvation models, have highlighted the non-negligible effect of the solvent on reaction mechanisms and the accuracy of calculated rate constants. Ignoring solvent effects can lead to inaccurate predictions of reaction pathways and energetics nih.gov.

The table below summarizes the general effects of solvents on reactions involving charged intermediates like the DMAA carbanion.

| Solvent Type | General Effect on Rate | General Effect on Stereoselectivity | Rationale |

| Polar Aprotic (e.g., THF, DMF) | Increases | May Decrease | Stabilizes charged intermediates, can break up directing ion pairs. |

| Nonpolar (e.g., Toluene, Hexane) | Decreases | May Increase | Less stabilization of charges, favors aggregated or tight ion-pair states which can be more stereodirecting. |

Dimethylaminoacetonitrile As a Strategic Synthon in Complex Molecule Synthesis

Utilization in Heterocyclic Compound Synthesis

The structural attributes of dimethylaminoacetonitrile make it an effective precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. Its ability to introduce a nitrogen atom and an adjacent carbon unit facilitates the construction of several important ring systems.

Imidazoles: this compound is utilized in the preparation of N-methyl-imidazoles. justia.com The synthesis often involves the reaction of this compound with other reagents to form the imidazole (B134444) ring, a key component in many biologically active molecules. For instance, substituted imidazoles can be synthesized by condensing an aminonitrile, like this compound, with other reactants under specific conditions. ijprajournal.com

Pyridines: The synthesis of complex substituted pyridines can be achieved through cycloaddition reactions where this compound or its derivatives participate. core.ac.uk Although some attempts to react this compound directly in certain iron-catalyzed [2+2+2] cycloadditions have been unsuccessful, the general strategy of using aminonitriles highlights their potential as synthons for nitrogen-containing heterocycles. core.ac.uk The reactivity of the nitrile and amine groups allows for various annulation strategies to build the pyridine (B92270) ring. organic-chemistry.org

Pyrimidines: Pyrimidine (B1678525) synthesis can be accomplished through the condensation of nitriles with amides or other suitable partners. nih.gov Methodologies involving the reaction of amidines with α,β-unsaturated ketones also yield pyrimidine structures. rsc.org this compound can serve as the nitrile source in such condensation reactions, providing a direct route to substituted pyrimidines, which are crucial scaffolds in medicinal chemistry. organic-chemistry.orgscirp.org

The following table summarizes the types of heterocyclic compounds synthesized using this compound as a synthon.

| Heterocyclic Compound | General Synthesis Approach | Reference |

| Imidazoles | Condensation reactions involving the aminonitrile functionality. | justia.comijprajournal.com |

| Pyridines | Participation in cycloaddition reactions. | core.ac.uk |

| Pyrimidines | Condensation with amides or amidines. | nih.govrsc.org |

Role in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. This compound is an effective component in certain MCRs for the synthesis of complex nitrogen-containing molecules.

One notable application is in iron-catalyzed [2+2+2] cycloaddition reactions to produce 6-membered nitrogen heterocycles. core.ac.uk In these reactions, this compound can be envisioned as a coupling partner with diynes. While direct use has shown limitations in specific catalytic systems, the principle demonstrates its potential role in MCRs designed to build complex heterocyclic frameworks. core.ac.uk Furthermore, related compounds like bis(dimethylamino)acetonitrile (B15495465) have been shown to react with terminal alkynes in the presence of a base, showcasing the utility of the aminonitrile scaffold in building complex structures. lookchem.com The ability of the aminonitrile group to undergo rearrangements and participate in cyclization cascades makes it a valuable tool in one-pot syntheses. thieme-connect.com

Research has also explored the use of this compound in condensation reactions that form the basis of MCRs. For example, its involvement in the synthesis of structurally diverse oxazolines from nitriles and aminoalcohols has been investigated. unifi.it These reactions highlight the versatility of the nitrile group in forming new carbon-nitrogen bonds within a multicomponent setting. beilstein-journals.org

Application as a Precursor in Advanced Materials Research

Beyond its role in organic synthesis, this compound also finds application as a precursor in the field of materials science. Specifically, it has been identified as a useful component in the preparation of advanced materials such as metal chalcogenide nanoparticles. google.com

In a patented method for producing dispersible metal chalcogenide nanoparticles (e.g., copper zinc tin sulfide/selenide, CZTS/Se), this compound is listed as a suitable nitrile solvent or ligand. google.com In this context, it can act as a coordinating agent that helps control the growth, size, and dispersibility of the nanoparticles. The nanoparticles are formed by heating a mixture of metal salts and a chalcogen source in the presence of a nitrile-containing solvent like this compound. The resulting nanoparticles are valuable for applications in thin-film solar cells and other optoelectronic devices. google.com

The table below details the application of this compound in materials synthesis.

| Material | Synthetic Role of this compound | Application of Material | Reference |

| Metal Chalcogenide Nanoparticles | Solvent and coordinating ligand in the precursor solution. | Thin-film photovoltaics, optoelectronics. | google.com |

Design and Synthesis of Bio-relevant Molecular Scaffolds

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached, leading to a library of compounds with diverse properties. cam.ac.uklead-discovery.de The design and synthesis of novel scaffolds are fundamental to drug discovery and chemical biology. researchgate.net this compound serves as a strategic starting material for creating such scaffolds, particularly those with biological relevance. lookchem.comnih.govmdpi.com

Its utility lies in its ability to be transformed into various key intermediates. For example, rearrangements of nitrile-stabilized ammonium (B1175870) ylides derived from this compound provide access to functionalized alkylamines and carbonyl compounds, which are themselves versatile building blocks for more complex bioactive molecules. thieme-connect.com This methodology has been applied to the one-pot synthesis of natural product fragments like γ-cyclocitral and artemisia ketone. thieme-connect.com

Furthermore, the heterocyclic systems synthesized from this compound, such as imidazoles and pyrimidines, are themselves privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. lookchem.comresearchgate.net By using this compound as a synthon, chemists can efficiently construct these core structures, which can then be further elaborated to create libraries of potential drug candidates. lead-discovery.de The introduction of the dimethylamino group can also influence the physicochemical properties of the final molecules, which is a critical aspect of drug design.

| Bio-relevant Scaffold/Molecule | Synthetic Strategy from this compound | Biological Relevance/Application | Reference |

| Functionalized Alkylamines | Rearrangement of nitrile-stabilized ammonium ylides. | Building blocks for pharmaceuticals. | thieme-connect.com |

| γ-Cyclocitral & Artemisia Ketone Fragments | One-pot synthesis involving N-alkylation and rearrangement. | Fragments of natural products. | thieme-connect.com |

| Imidazole-based Scaffolds | Cyclization/condensation reactions. | Core of many antifungal and anti-ulcer drugs. | justia.comresearchgate.net |

| Pyrimidine-based Scaffolds | Condensation reactions with amides or amidines. | Foundational structures in anticancer and antiviral agents. | nih.govorganic-chemistry.org |

Computational and Theoretical Chemistry Studies of Dimethylaminoacetonitrile

Quantum Mechanical Analysis of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic structure of molecules. wikipedia.org For Dimethylaminoacetonitrile, these calculations can elucidate the distribution of electrons, which in turn governs the molecule's reactivity and physical properties.

The electronic structure of a molecule is described by its wave function, from which properties like electron density and molecular orbitals can be derived. wisc.edu In the case of DMACN, the presence of the nitrogen atom in the amino group and the cyano group significantly influences the electronic distribution. The nitrogen of the amino group acts as an electron-donating group, while the cyano group is electron-withdrawing. This push-pull electronic effect is a key feature of its structure.

Quantum mechanical methods, such as Hartree-Fock and post-Hartree-Fock methods, can be used to calculate the energies of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of this compound

| Property | Description | Theoretical Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Electron Density | The probability of finding an electron at a particular point in space. | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. |

These quantum mechanical calculations provide a detailed picture of the electronic landscape of this compound, which is crucial for understanding its chemical behavior.

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) has become a widely used computational method in chemistry due to its balance of accuracy and computational cost. mcmaster.ca It is particularly valuable for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products.

For this compound, DFT can be applied to study various reactions it might undergo. For instance, in the synthesis of other compounds where DMACN is a precursor, DFT can model the reaction pathways. This includes identifying the transition state structures and calculating the activation energies, which helps in understanding the feasibility and kinetics of the reaction.

One area where DFT is particularly insightful is in studying cycloaddition reactions or nucleophilic substitution reactions involving DMACN. By mapping the potential energy surface, researchers can determine the most likely reaction pathway and predict the regioselectivity and stereoselectivity of the products. For example, DFT calculations can explain why a particular site on the molecule is more reactive towards an electrophile or a nucleophile.

Table 2: Application of DFT in Studying Reactions of this compound

| Reaction Type | Information from DFT | Significance |

| Nucleophilic Addition | Calculation of activation barriers for addition to the cyano group. | Predicts the feasibility and rate of reactions involving nucleophiles. |

| Cycloaddition | Determination of transition state geometries and energies. | Elucidates the mechanism and stereochemical outcome of cycloaddition reactions. |

| Protonation/Deprotonation | Calculation of pKa values and proton affinities. | Predicts the behavior of DMACN in acidic or basic conditions. |

| Reaction with Radicals | Modeling of radical addition pathways. | Provides insight into the reactivity of DMACN under radical conditions. |

These DFT studies are instrumental in providing a detailed, molecular-level understanding of the chemical transformations involving this compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov MD simulations provide detailed information about the conformational landscape of a molecule, which is the collection of all possible three-dimensional shapes it can adopt. nih.gov

For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is important. The different conformations can have different energies and reactivities. MD simulations can explore the conformational space of DMACN, identifying the most stable conformers and the energy barriers between them. scielo.org.co

These simulations can be performed in different environments, such as in the gas phase or in a solvent, to understand how the surrounding medium affects the conformational preferences. chemrxiv.org The results of MD simulations can be used to calculate average properties of the molecule, such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data.

Table 3: Conformational Properties of this compound from MD Simulations

| Property | Description | Significance |

| Dihedral Angle Distribution | The distribution of torsion angles around rotatable bonds. | Identifies the preferred conformations (e.g., gauche, anti). |

| Potential Energy Surface | A map of the energy of the molecule as a function of its geometry. | Shows the relative energies of different conformers and the barriers to interconversion. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Indicates the flexibility of the molecule and the stability of its structure over time. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. chemrxiv.org | Relates to the solubility and interactions of the molecule with the solvent. chemrxiv.org |

By revealing the dynamic nature of this compound, MD simulations provide a more complete picture of its behavior than static quantum mechanical calculations alone.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental spectra to aid in the identification and characterization of a compound. core.ac.uk For this compound, theoretical predictions of its spectroscopic properties are valuable for confirming its structure.

Quantum mechanical methods, particularly DFT, can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, one can assign the observed peaks to specific vibrational modes of the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. These theoretical chemical shifts for the ¹H and ¹³C nuclei in this compound can be compared with the experimental NMR data to confirm the chemical structure and the assignment of the signals.

Table 4: Theoretically Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Method of Calculation | Significance |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT | Helps in the assignment of experimental IR bands to specific molecular vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method with DFT | Aids in the interpretation of NMR spectra and structural confirmation. |

| UV-Vis Spectroscopy | Electronic Transition Energies (λmax) | Time-Dependent DFT (TD-DFT) | Predicts the absorption maxima in the UV-visible spectrum, related to electronic excitations. |

| Mass Spectrometry | Fragmentation Patterns | Quantum mechanical modeling of bond dissociations | Can help to rationalize the fragmentation observed in experimental mass spectra. |

The ability to accurately predict spectroscopic parameters is a powerful tool for chemists, and for a compound like this compound, it provides a strong link between theoretical models and experimental reality.

Advanced Analytical and Spectroscopic Characterization Methodologies for Dimethylaminoacetonitrile and Its Derivatives

High-Resolution Mass Spectrometry for Structural and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and structural analysis of Dimethylaminoacetonitrile (DMAAN). It provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of isobaric compounds. Techniques such as Orbitrap HRMS have been pivotal in studying DMAAN, particularly when it appears as a transformation product of other chemicals, such as the rocket fuel unsymmetrical dimethylhydrazine (UDMH). researchgate.netdoi.org In such studies, HRMS can identify a wide array of transformation products in complex matrices, with some research identifying over 300 different compounds. doi.org

The power of HRMS is significantly enhanced when coupled with tandem mass spectrometry (MS/MS). Collision-induced dissociation (CID) experiments reveal characteristic fragmentation patterns that serve as a structural fingerprint for the molecule. researchgate.net The fragmentation of DMAAN typically involves the loss of methyl groups and other characteristic cleavages that help confirm its structure. researchgate.net For instance, in studies of UDMH transformation, tandem HRMS was essential for establishing the structures of newly identified, highly polar, and potentially toxic products. researchgate.net This approach is not only qualitative but also quantitative; a method using thermal desorption gas chromatography coupled with Orbitrap mass spectrometry (TD-GC-HRMS) has been developed for the sensitive quantification of DMAAN in air samples, achieving limits of detection (LODs) as low as 0.04 to 0.5 picograms per tube. researchgate.net

The table below shows predicted fragmentation data for 2-(Dimethylamino)acetonitrile from tandem mass spectrometry (LC-MS/MS) experiments at different collision energies.

| Collision Energy | Parent Ion (m/z) | Fragment Ion (m/z) | Predicted Intensity |

| 10V (Positive-QTOF) | 85.076 | 42.034 | High |

| 43.0415 | Medium | ||

| 44.0495 | Medium | ||

| 58.0651 | Low | ||

| 20V (Positive-QTOF) | 85.076 | 42.0337 | High |

| 43.0415 | High | ||

| 44.0495 | Medium | ||

| 58.0651 | Low | ||

| Data sourced from predicted LC-MS/MS spectra. hmdb.ca |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of this compound. wikipedia.orgebsco.com It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule. wikipedia.org Standard one-dimensional NMR experiments like ¹H and ¹³C NMR are routinely used to characterize DMAAN. nih.gov

Advanced multinuclear NMR studies have provided deep insights into the electronic structure of DMAAN and its derivatives. In one study, the protonation of various nitriles, including N,N-dimethylaminoacetonitrile, with superacids was investigated. rsc.orgrsc.org The resulting nitrilium ions were characterized by ¹H, ¹³C, and ¹⁴N NMR spectroscopy. rsc.org These experiments revealed significant changes in chemical shifts upon protonation, providing evidence for the location of the positive charge and changes in bond character. rsc.org For example, in the ¹⁴N NMR spectra, the resonances for the nitrilium ions are shifted to a higher field compared to the free nitriles. rsc.org

The following table summarizes key NMR spectroscopic data for the protonated N,N-dimethylaminoacetonitrilium cation.

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity |

| ¹H (N-H) | ~10.4 | ¹J(¹H¹⁴N) ≈ 96 | Triplet (1:1:1) |

| ¹³C (C≡N) | ~110 | ¹J(¹³C¹⁴N) ≈ 45 | Triplet (1:1:1) |

| ¹⁴N (C≡N) | ~-220 to -240 | ¹J(¹⁴N¹H) ≈ 96 | Doublet |

| Data reflects characteristic shifts and couplings for nitrilium ions. rsc.org |

These data are instrumental in confirming the structure and understanding the electronic redistribution that occurs when DMAAN acts as a base.

Vibrational Spectroscopy (IR, Raman) in Molecular Structure Determination

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful method for probing the molecular structure of this compound by analyzing its molecular vibrations. mt.comphotothermal.com IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. photothermal.com Together, they provide a complementary and comprehensive vibrational fingerprint of the compound. mt.com

The IR spectrum of DMAAN displays characteristic absorption bands corresponding to its functional groups. nih.govrsc.org The C≡N (nitrile) stretching frequency is a particularly strong and diagnostically useful band. Other key absorptions include C-H stretching and bending modes from the methyl and methylene (B1212753) groups. msu.edu

Studies on the protonation of N,N-dimethylaminoacetonitrile have utilized vibrational spectroscopy to complement NMR and X-ray diffraction data. rsc.orgrsc.org Upon protonation to form the nitrilium ion, the C≡N stretching frequency in both the IR and Raman spectra shifts to a higher wavenumber. rsc.org This shift indicates a strengthening of the carbon-nitrogen triple bond, a finding that is consistent with structural data showing a contraction of this bond. rsc.org The differences between the spectra of the neutral molecule and its protonated form can be used to study acid-base chemistry and intermolecular interactions.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation and quantification of this compound from complex mixtures. wikipedia.org Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely employed, often coupled with mass spectrometry for sensitive and selective detection. researchgate.netmdpi.com

Gas chromatography is well-suited for analyzing volatile compounds like DMAAN. A study focused on the transformation products of rocket fuel developed a robust method using thermal desorption GC coupled to HRMS (TD-GC-HRMS). researchgate.net This method demonstrated excellent performance for trapping DMAAN from air samples using specific sorbents like Tenax TA and Carbograph 1TD. researchgate.net The Kovats retention index, a standardized measure of retention time in GC, is a key parameter for identifying DMAAN on different types of columns.

| Column Type | Kovats Retention Index (I) |

| Standard Non-polar | 712, 714 |

| Standard Polar | 1243, 1244 |

| Data from NIST Mass Spectrometry Data Center. nih.gov |

For less volatile derivatives or when analyzing DMAAN in aqueous matrices, HPLC is often the preferred technique. mdpi.comnih.gov Due to the high polarity of DMAAN, standard reversed-phase HPLC can result in poor retention. mdpi.com To overcome this, alternative methods such as hydrophilic interaction liquid chromatography (HILIC) have been successfully applied. mdpi.com In some cases, supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) has been proposed as a rapid alternative for separating DMAAN and its isomers, offering analysis times as short as 1.5 minutes. nih.govmdpi.com

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification strategy used to improve the analytical properties of a target compound, making it more suitable for a specific analytical technique, particularly gas chromatography. sigmaaldrich.comlibretexts.org For compounds like this compound, derivatization can enhance volatility, improve thermal stability, and increase detection sensitivity. libretexts.org Common derivatization methods include silylation, acylation, and alkylation. libretexts.org For example, silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens, such as those in amines, to replace them with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and less polar. sigmaaldrich.com

An important and complex aspect of analyzing trace organics is the potential for derivatizing agents themselves to degrade and form interfering compounds. Research related to the search for organic molecules on Mars has shown that N,N-dimethylformamide (DMF), a solvent used with the derivatizing agent MTBSTFA, can degrade at high temperatures (≥500°C) to produce several organic products, including this compound. frontiersin.orgresearchgate.net This finding is critical for the correct interpretation of data from pyrolytic experiments, as the presence of DMAAN could be an artifact of the analytical procedure rather than an indigenous component of the sample. frontiersin.orgresearchgate.net

While derivatization is often employed to enhance the GC analysis of polar compounds, techniques like HPLC and SFC can sometimes be used to analyze these compounds directly, avoiding the need for this extra sample preparation step. nih.gov The choice of whether to use derivatization depends on the sample matrix, the required sensitivity, and the available instrumentation.

Derivatization Strategies and Functional Group Transformations of Dimethylaminoacetonitrile

Functionalization of the Nitrile Moiety

The nitrile group in dimethylaminoacetonitrile is a key site for a variety of chemical transformations, allowing for its conversion into other important functional groups.

One of the fundamental reactions of the nitrile group is its hydrolysis, which can be performed under acidic or basic conditions to yield carboxylic acids or their corresponding salts. chemicalbook.com This transformation is a common strategy to introduce a carboxyl group into a molecule. Additionally, nitriles can be converted to amides through reactions with peroxides. chemicalbook.com

The nitrile group can also undergo nucleophilic attack. For instance, the reaction of this compound with organometallic reagents, such as Grignard reagents, in a Bruylants reaction can lead to the formation of amines after displacement of the nitrile group. thieme-connect.de Furthermore, the complete reduction of the nitrile functionality yields primary amines, providing a pathway to diamino compounds. thieme-connect.de

In the presence of superacids like a mixture of hydrogen fluoride (B91410) and antimony(V) fluoride (HF/SbF₅), the nitrile group of this compound can be protonated to form a stable nitrilium ion. researchgate.net These highly electrophilic species can then be isolated as salts and characterized. researchgate.net

The reaction of this compound with various acyl chlorides, such as malonyl chloride, succinyl chloride, and phthaloyl chloride, has been reported to yield piperidine (B6355638) derivatives and their amine salts. researchgate.net This indicates that the nitrile group can participate in cyclization reactions under specific conditions.

The versatility of the nitrile group is further demonstrated in its use for the synthesis of α-dimethylamino-β-oxonitriles. chemicalbook.com Moreover, nitrile-stabilized ammonium (B1175870) ylides, formed from precursors like this compound, are valuable intermediates in organic synthesis. thieme-connect.com These ylides can undergo rearrangements to construct complex alkylamines and nitrogen-containing heterocycles. thieme-connect.com

A summary of representative functionalizations of the nitrile moiety is presented below:

| Starting Material | Reagent(s) | Product Functional Group | Reference(s) |

| This compound | Acid or Base | Carboxylic Acid | chemicalbook.com |

| This compound | Peroxide | Amide | chemicalbook.com |

| This compound | Grignard Reagent | Amine | thieme-connect.de |

| This compound | Reducing Agent | Primary Amine | thieme-connect.de |

| This compound | HF/SbF₅ | Nitrilium Ion | researchgate.net |

| This compound | Malonyl Chloride | Piperidine derivative | researchgate.net |

Modifications of the Dimethylamino Group

The dimethylamino group of this compound is a basic and nucleophilic center that can be modified through various chemical reactions.

The tertiary amine nature of the dimethylamino group allows it to react with acids to form ammonium salts. chemicalbook.comnih.gov This acid-base chemistry is a fundamental property of amines. The pKa of the conjugate acid of this compound is reported to be 4.2. nih.gov

The dimethylamino group can also participate in nucleophilic substitution reactions. For instance, it can be replaced by other nucleophiles, although this is less common than reactions at the nitrile.

In the context of triazine chemistry, the dimethylamino group has been shown to enhance the electron-donating properties compared to other substituents like methyl or chloro groups, thereby influencing the nucleophilic reactivity of the molecule.

Synthesis of Structurally Related Acetonitriles and Derivatives

This compound serves as a precursor for the synthesis of more complex, structurally related acetonitriles and their derivatives. These derivatives often exhibit interesting biological activities.

For example, α-substituted acetonitriles can be synthesized through the alkylation of deprotonated α-aminonitriles. thieme-connect.de This approach allows for the introduction of various substituents at the carbon atom adjacent to the nitrile group.

A notable class of derivatives includes those with aryl or substituted aryl groups. For instance, 2-(4-chlorophenyl)-2-(dimethylamino)acetonitrile (B99113) and 2-(2-chlorophenyl)-2-(dimethylamino)acetonitrile (B2521944) are synthetic compounds where a chlorophenyl group is attached to the acetonitrile (B52724) backbone. smolecule.com The synthesis of such compounds can be achieved through routes like the reaction of the corresponding benzyl (B1604629) halide with a cyanide source. For example, (2,4-Dichlorophenyl)(dimethylamino)acetonitrile can be synthesized from 2,4-dichlorobenzyl bromide and sodium cyanide.

These structural modifications significantly impact the properties of the molecule. The introduction of a chlorophenyl group, for instance, can influence the compound's biological activity, with studies showing potential enzyme inhibition and cytotoxic effects against cancer cell lines.

The following table summarizes the synthesis of some structurally related acetonitriles:

| Product | Precursors | Key Reaction Type | Reference(s) |

| α-Alkylated Acetonitriles | Deprotonated α-aminonitriles and alkyl halides | Alkylation | thieme-connect.de |

| (2,4-Dichlorophenyl)(dimethylamino)acetonitrile | 2,4-Dichlorobenzyl bromide and sodium cyanide | Nucleophilic Substitution | |

| 2-(Aryl)-2-(dimethylamino)acetonitriles | Aryl aldehydes, dimethylamine (B145610), and a cyanide source | Strecker Synthesis |

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods for the synthesis of chiral analogues of this compound is a significant area of research, driven by the importance of chirality in biological systems.

One established strategy for achieving enantioselectivity is the use of chiral auxiliaries. For example, the Strecker reaction, a classic method for synthesizing α-aminonitriles, can be rendered enantioselective by employing a chiral amine or a chiral auxiliary like (R)-phenylglycinol. nih.gov This approach allows for the synthesis of optically active α-amino acids and their derivatives. thieme-connect.de

Another powerful strategy involves the use of chiral catalysts. Enantioselective hydrogen-bond-donor catalysis has been successfully applied to the synthesis of stereogenic-at-P(V) compounds, which can be seen as analogues where the nitrogen is replaced by phosphorus. domainex.co.uk This highlights the potential for catalytic asymmetric methods in creating chiral molecules with diverse functionalities.

Furthermore, the synthesis of complex chiral scaffolds can be achieved through multi-step sequences that incorporate stereoselective reactions. For instance, the synthesis of aza-bicyclic scaffolds with multiple chiral centers has been accomplished starting from simple chiral building blocks and employing sequential reductive amination reactions. mdpi.com Similarly, the stereoselective synthesis of fissoldhimine alkaloid analogues has been achieved via sequential electrooxidation and heterodimerization of N-substituted pyrrolidine-1-carboxamides, with enantioselectivity induced by a chiral phosphoric acid catalyst. rsc.org

These advanced synthetic strategies enable the creation of a wide range of chiral analogues with high stereochemical control, which is crucial for applications in medicinal chemistry and materials science. rsc.org

Emerging Research Frontiers and Future Perspectives on Dimethylaminoacetonitrile

Integration in Continuous Flow Chemistry and Microreactor Systems

The integration of Dimethylaminoacetonitrile into continuous flow chemistry and microreactor systems represents a significant frontier for enhancing reaction efficiency and safety. Microreactors, characterized by their small-scale, continuous processing capabilities, offer substantial advantages over traditional batch reactors, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. dtic.mil The inherent properties of this compound, including its reactivity, make it an ideal candidate for flow chemistry applications.

The use of fixed-bed tubular microreactors has been shown to be effective in various chemical transformations. researchgate.net Applying this technology to reactions involving this compound could enable safer and more scalable production processes. For instance, the preparation of organic compounds in chemical microreactors can be finely tuned, a feature that would be beneficial for controlling reactions with this compound. patsnap.com The move towards factory fabrication and quick installation of microreactor systems could facilitate the decentralized and on-demand production of derivatives of this compound. dtic.mil While specific studies detailing the extensive use of this compound in flow systems are still emerging, the principles of microreactor technology suggest a promising future for its integration, potentially leading to streamlined, safer, and more efficient synthetic routes. dtic.milenergy.gov

Table 1: Potential Advantages of Using this compound in Microreactor Systems

| Feature of Microreactor | Benefit for this compound Chemistry |

| Enhanced Heat Transfer | Allows for precise temperature control, minimizing thermal decomposition and side reactions of the thermally sensitive nitrile group. |

| Improved Mass Transfer | Ensures efficient mixing of reactants, leading to higher conversion rates and yields in shorter reaction times. |

| Increased Safety | The small reaction volume minimizes the risks associated with handling the reactive and potentially hazardous this compound, especially in exothermic reactions. nj.gov |

| Scalability | Production can be easily scaled up by numbering-up (using multiple reactors in parallel) rather than increasing reactor size, ensuring consistent product quality. dtic.mil |

| Process Control | Enables precise control over residence time, pressure, and stoichiometry, allowing for the optimization of complex multi-step syntheses involving this compound. |

Supramolecular Interactions and Self-Assembly

The ability of this compound to participate in non-covalent interactions is a growing area of interest, particularly in supramolecular chemistry and crystal engineering. The molecule's structure, featuring both a hydrogen bond acceptor (the nitrile nitrogen) and a tertiary amine, allows it to engage in various intermolecular forces. core.ac.uknoaa.gov

A notable study demonstrated the role of this compound as a guest molecule within a seven-fold interpenetrated diamondoid coordination polymer. researchgate.net In this research, the aliphatic this compound molecules replaced lattice solvent molecules within the crystalline framework through a single-crystal to single-crystal transformation. researchgate.netresearchgate.netias.ac.in This guest exchange highlights the potential of this compound to act as a template or space-filler in the design of metal-organic frameworks (MOFs) and other supramolecular assemblies. The interactions are driven by weak forces, where the this compound fits into the channels of the host structure. researchgate.net

Furthermore, the hydrogen bond basicity of N,N-dimethylaminoacetonitrile has been computationally determined, providing a quantitative measure of its ability to accept hydrogen bonds, a key interaction in the formation of self-assembled structures. core.ac.uk Research into unusual molecular complexes between antimony fluoride (B91410) dimers and various nitriles, including this compound, further underscores its capacity for engaging in complex non-covalent interactions that are foundational to supramolecular chemistry. colab.ws

Table 2: Research Findings on Supramolecular Interactions of this compound

| Study Focus | Host System | Key Finding | Reference |

| Guest Exchange | 3D Diamondoid Coordination Polymer {Zn(pyeb)2(H2O)}n | This compound acts as a guest, replacing lattice solvent molecules in a single-crystal to single-crystal fashion. | researchgate.netresearchgate.net |

| Complex Formation | Antimony Fluoride Dimers | Forms unusual molecular complexes, indicating significant non-covalent interactions. | colab.ws |

| Physicochemical Properties | Computational Study | The hydrogen bond basicity was calculated, quantifying its potential for supramolecular assembly. | core.ac.uk |

Green Synthesis and Sustainable Chemical Processes

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for both the synthesis of this compound and its use in subsequent reactions. ubc.cahibiscus-plc.co.uk These efforts aim to reduce waste, minimize energy consumption, and use less hazardous materials.

One innovative approach is the use of plasma-triggered reactions. A study reported the direct synthesis of N,N-dimethylaminoacetonitrile from a mixture of methanol (B129727) and ammonia (B1221849) using a dielectric barrier discharge plasma. pku.edu.cn This method is presented as an environmentally friendly process that operates under ambient conditions and could offer a novel pathway for producing fine chemicals. pku.edu.cn

Microwave-assisted synthesis is another green technique that has been applied to reactions involving this compound. For example, it was used as the nitrile source in the rapid, solvent-efficient synthesis of a 2,4-diamino-1,3,5-triazine derivative, significantly reducing reaction times compared to conventional heating.

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free alternative. A mechanochemical synthesis involving the reaction of 4-chlorobenzyl bromide and this compound with potassium carbonate achieved a high yield in just two hours, demonstrating a significant improvement in efficiency and environmental impact over traditional solvent-based methods.

Table 3: Comparison of Green Synthesis Methods Involving this compound

| Method | Reactants/Process | Key Advantages | Yield/Efficiency | Reference |

| Plasma-Triggered Synthesis | Methanol and Ammonia | Environmentally friendly, operates under ambient conditions. | 22.1% nitrile selectivity with 51.5% methanol conversion. | pku.edu.cn |

| Microwave-Assisted Synthesis | Dicyandiamide, this compound | Reduces reaction time from hours to minutes, minimizes solvent waste. | ~70% (estimated) | |

| Mechanochemical Synthesis | 4-Chlorobenzyl Bromide, this compound | Solvent-free, reduced reaction time. | 81% yield in 2 hours. | |

| Aqueous Medium Synthesis | Hydroxyacetonitrile, Dimethylamine (B145610) | Uses water as a medium, avoids toxic reagents like cyanogen. | Not specified, but described as high yield. | google.com |

Catalyst and Ligand Design incorporating this compound Scaffolds

This compound serves as a valuable C-N building block in the design and synthesis of specialized ligands and catalysts for organic transformations. Its structure can be incorporated into more complex molecular architectures that can coordinate with metal centers, influencing the activity and selectivity of catalytic reactions.

A significant application is in the synthesis of ferrocene-based ligands. Ferrocenyl(dimethylamino)acetonitrile, derived from this compound, is used as a precursor to create P,N-bidentate ligands. beilstein-journals.orgbeilstein-journals.org These ligands, which combine a phosphine (B1218219) and a nitrogen donor atom on a chiral ferrocene (B1249389) scaffold, are important in asymmetric catalysis. core.ac.uk

This compound has also been used to create acetamidato ligands. In one study, a nickel complex promoted the nucleophilic addition of water to the nitrile group of 2-(dimethylamino)acetonitrile, forming a 2-(dimethylamino)acetamidato ligand coordinated to the metal center. researchgate.netresearchgate.net This transformation showcases the reactivity of the nitrile group and its potential for in-situ ligand synthesis.

Furthermore, the compound has been shown to react with phosphinine complexes, indicating its utility in modifying organometallic structures. uni-regensburg.deuva.nl It has also been employed as a reagent in catalytic reactions, such as for direct C-O bond cyanolysis, and in the catalyzed synthesis of heterocyclic structures like 1,8-naphthyridines. ethz.chvulcanchem.com These examples underscore the potential of this compound as a versatile component in the development of new catalytic systems. escholarship.orgrsc.orgnih.gov

Table 4: Applications of this compound in Catalyst and Ligand Synthesis

| Catalyst/Ligand Type | Role of this compound | Resulting Scaffold/Complex | Application Area | Reference |

| P,N-Bidentate Ligand | Precursor (as Ferrocenyl(dimethylamino)acetonitrile) | Ferrocenylphosphine Ligand | Asymmetric Catalysis | beilstein-journals.orgbeilstein-journals.orgcore.ac.uk |

| Acetamidato Ligand | Direct Reactant | Nickel(II)-[2-(dimethylamino)acetamidato] Complex | Organometallic Synthesis | researchgate.netresearchgate.net |

| Phosphinine Complex | Reactant/Modifier | Modified Phosphinine Complex | Organometallic Chemistry | uni-regensburg.deuva.nl |

| Heterocycle Synthesis | Reagent | 1,8-Naphthyridine Derivative | Catalytic Synthesis | vulcanchem.com |

Q & A

Q. What are the key physicochemical properties of DMAA relevant to experimental design?

Q. What synthetic routes are available for DMAA, and how are they optimized?

DMAA is synthesized via the cyanomethylation of dimethylamine using formaldehyde and hydrogen cyanide under controlled pH and temperature (40–60°C) . Catalytic optimization (e.g., acidic or basic conditions) improves yield. Post-synthesis purification involves fractional distillation to achieve >98% purity. Monitor reaction exothermicity to prevent thermal runaway .

Q. What safety protocols are critical when handling DMAA?

- Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use OSHA-approved respirators if vapor concentrations exceed 1 ppm .

- Spill Management: Absorb with inert materials (sand, vermiculite) and neutralize with dilute acetic acid. Avoid water to prevent toxic vapor release .

- Storage: In airtight containers, away from oxidizers, acids, and heat sources. Store under nitrogen in fire-proof cabinets .

Advanced Research Questions

Q. How can computational chemistry predict DMAA’s reactivity in nucleophilic substitutions?

Density functional theory (DFT) studies reveal DMAA’s nucleophilic character at the nitrile group. Basicity parameters (e.g., Fukui functions) indicate preferential attack sites. For example, the electron-withdrawing dimethylamino group enhances nitrile electrophilicity, favoring reactions with thiols or amines .

Computational Parameters

| Parameter | Value (a.u.) | Significance |

|---|---|---|

| Fukui Index (Nitrile C) | 0.1638 | Electrophilic reactivity |

| Molecular Basicity | 52.2485 | Proton affinity ranking |

Q. How can analytical methods resolve DMAA in complex matrices (e.g., environmental samples)?

- Derivatization: Use DNPH (2,4-dinitrophenylhydrazine) to form hydrazone derivatives, enabling UV/Vis detection at 360 nm .

- GC-MS: Employ Chirasildex-β-CD columns for chiral separation, as validated in NASA’s detection of DMAA in Martian regolith .

- Calibration: Prepare standards in acetonitrile (e.g., 2–100 µg/mL) with internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How do discrepancies between experimental and theoretical toxicity data for DMAA arise?